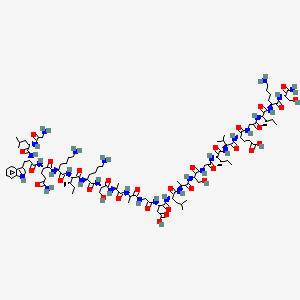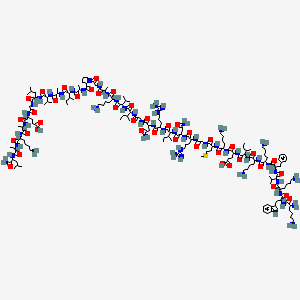
Caerin 4.1
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Caerin 4.1 is a natural product found in Ranoidea caerulea with data available.
Scientific Research Applications
Antibiotic Properties and Structural Analysis
Caerin 4.1, isolated from the Australian tree frog Litoria caerulea, displays selective antibiotic activity against certain bacteria such as Pasteurella haemolytica and Escherichia coli. Structurally, it forms an amphipathic α-helix with distinct hydrophilic and hydrophobic zones, contributing to its antibiotic function. The peptide's reduced flexibility, compared to other caerins, may limit its spectrum of biological activity, as different bacterial membranes might not interact optimally with its relatively rigid structure (Chia et al., 2000).
Antimicrobial Peptide Design and Function
Innovations in peptide design have led to the creation of new derivatives based on the Caerin 4 family. For instance, two short peptides, dCar12 and rCar12, were designed using direct and reverse mirror repeats of a conserved sequence from Caerin 4, showing that the position and arrangement of amino acids are crucial for peptide function. These studies contribute to the understanding of how peptide sequences and structures influence their antimicrobial properties (Madanchi et al., 2020).
Anticancer Activity
Caerin peptides have been studied for their anticancer activity. For example, Caerin 1.9, in combination with Caerin 1.1, was found to inhibit the proliferation of TC-1 cells, which are transformed with human papillomavirus 16 E6 and E7. The study indicates that Caerin peptides can modify signaling pathways in the tumor microenvironment, potentially leading to immune activation and tumor suppression (Ni et al., 2018).
Theragnostic Potential in Cancer Treatment
The theragnostic potential of radiolabeled Caerin peptides in cancer treatment has been investigated. For instance, 131I-Caerin has shown efficacy in inhibiting thyroid cancer cells in vitro, highlighting its potential as a therapeutic and diagnostic tool for thyroid cancers (Zhou et al., 2020).
Properties
bioactivity |
Antibacterial |
|---|---|
sequence |
GLWQKIKSAAGDLASGIVEGIKS |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




